molecular formula C5H9NO3 B6355510 3-(Methylamino)oxetane-3-carboxylic acid CAS No. 1541289-37-5

3-(Methylamino)oxetane-3-carboxylic acid

Cat. No. B6355510
CAS RN: 1541289-37-5
M. Wt: 131.13 g/mol
InChI Key: UFXHHNPUXSLYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Methylamino)oxetane-3-carboxylic acid” is a type of oxetane, which is a heterocyclic compound containing a four-membered ring with three carbon atoms and one oxygen atom . Oxetanes are of great interest in medicinal chemistry due to their unique physicochemical properties .


Synthesis Analysis

The synthesis of oxetanes often involves the opening of an epoxide ring with a nucleophile . For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide can result in oxetanes . The formation of the oxetane ring from an epoxide requires moderate heating due to the activation energy involved .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H9NO3 . The structure includes an oxetane ring, which is a four-membered ring with three carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Oxetanes can undergo various chemical reactions. For example, they can be formed through the opening of an epoxide ring with a nucleophile . They can also undergo ring expansion to form larger rings .

Scientific Research Applications

3-(Methylamino)oxetane-3-carboxylic acid has been studied for its potential applications in drug design and development, as well as in the fields of biochemistry and physiology. It has been found to possess strong antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It has also been studied for its potential to inhibit the growth of bacteria and fungi. In addition, this compound has been shown to be effective in the treatment of diabetes, obesity, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The use of 3-(Methylamino)oxetane-3-carboxylic acid in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is a relatively inexpensive compound that is readily available. In addition, this compound is a relatively stable compound that is not easily degraded. However, one of the main limitations of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for the study of 3-(Methylamino)oxetane-3-carboxylic acid. One potential direction is to further study the biochemical and physiological effects of this compound, such as its potential to reduce the production of pro-inflammatory mediators and its potential to reduce the levels of cholesterol and triglycerides in the blood. Another potential direction is to further study the potential applications of this compound in drug design and development, as well as in the fields of biochemistry and physiology. Finally, further research could be conducted on the synthesis methods of this compound, as well as on the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

3-(Methylamino)oxetane-3-carboxylic acid can be synthesized by a variety of methods, including the Mitsunobu reaction, the Claisen rearrangement, and the Wittig reaction. The Mitsunobu reaction is a palladium-catalyzed reaction of an aldehyde or ketone with an alcohol, which results in the formation of an oxetane. The Claisen rearrangement is a reaction of an allyl ether with an aldehyde or ketone, which results in the formation of an oxetane. The Wittig reaction is a reaction of a phosphonium salt with an aldehyde or ketone, which results in the formation of an oxetane. All of these reactions can be used to synthesize this compound.

Safety and Hazards

The safety data sheet for Oxetane-3-carboxylic acid indicates that it can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-(methylamino)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-6-5(4(7)8)2-9-3-5/h6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXHHNPUXSLYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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